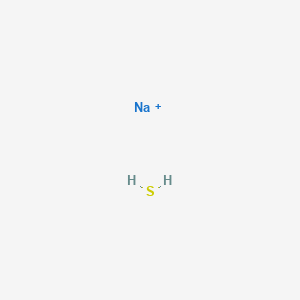

Sodium polysulfide

Description

Properties

CAS No. |

1344-08-7 |

|---|---|

Molecular Formula |

Na2S3 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

sodium;sulfane |

InChI |

InChI=1S/2Na.H2S3/c;;1-3-2/h;;1-2H/q2*+1;/p-2 |

InChI Key |

OLPXIHXXKBDZES-UHFFFAOYSA-L |

Canonical SMILES |

[Na+].S |

Other CAS No. |

1344-08-7 |

physical_description |

Liquid Reddish-brown solid with an odor like hydrogen sulfide; [ECHA REACH Registrations] 25-30% Aqueous solution: Dark red viscous liquid with an odor of rotten eggs; [Columbus Chemical MSDS] |

Pictograms |

Corrosive; Acute Toxic; Environmental Hazard |

Related CAS |

1344-08-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Polysulfide for Electrochemical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium polysulfide (Na₂Sₓ), a critical component in various electrochemical systems, including sodium-sulfur batteries. The following sections detail established chemical and electrochemical synthesis protocols, present quantitative data in a structured format for easy comparison, and include visual representations of the experimental workflows to facilitate understanding and replication.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the reaction of a sodium sulfide (B99878) source with elemental sulfur. The final polysulfide chain length (denoted by 'x' in Na₂Sₓ) can be controlled by adjusting the stoichiometry of the reactants. Several common methods are outlined below.

Method 1: Direct Reaction of Sodium Sulfide (Na₂S) and Sulfur (S)

This is a straightforward and widely used method for preparing this compound solutions. By controlling the molar ratio of sodium sulfide to sulfur, different polysulfide species can be targeted.

Experimental Protocol:

-

Reactant Preparation: Accurately weigh the desired molar amounts of sodium sulfide (anhydrous or hydrated) and elemental sulfur powder. For hydrated sodium sulfide (Na₂S·9H₂O), account for the mass of water in your calculations.

-

Dissolution: In a reaction vessel, dissolve the sodium sulfide in a suitable solvent, typically deionized water or an organic solvent like ethanol, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

-

Reaction: Gradually add the elemental sulfur to the sodium sulfide solution while stirring continuously.

-

Heating: Gently heat the mixture to facilitate the dissolution of sulfur and promote the reaction. A typical temperature is 80-85°C.[2] The reaction is generally continued for several hours (e.g., 3-12 hours) until all the sulfur has dissolved, and the solution color indicates the formation of polysulfides (typically yellow to dark orange/red).[2]

-

Cooling and Filtration: Allow the solution to cool to room temperature. If any unreacted sulfur remains, filter the solution to obtain a clear this compound solution.

Quantitative Data for Direct Reaction Method:

The molar ratio of sodium sulfide to sulfur is the primary determinant of the resulting polysulfide chain length. The general reaction is:

Na₂S + (x-1)S → Na₂Sₓ

| Target Polysulfide | Molar Ratio (Na₂S : S) | Reference |

| Sodium Disulfide (Na₂S₂) | 1 : 1 | [1] |

| Sodium Trisulfide (Na₂S₃) | 1 : 2 | |

| Sodium Tetrasulfide (Na₂S₄) | 1 : 3 | |

| Sodium Pentasulfide (Na₂S₅) | 1 : 4 | [1] |

Note: The synthesis of specific, pure polysulfide species in solution can be challenging due to the equilibrium between different polysulfide ions.

Method 2: Synthesis from Sodium Hydroxide (B78521) (NaOH) and Hydrogen Sulfide (H₂S)

Experimental Protocol:

-

Prepare NaOH Solution: Dissolve a known amount of sodium hydroxide in deionized water.

-

Generate NaHS: Bubble hydrogen sulfide (H₂S) gas through half of the NaOH solution until saturation to form sodium hydrosulfide (B80085) (NaHS). This step should be performed in a well-ventilated fume hood due to the toxicity of H₂S.

-

Form Na₂S: Add the remaining half of the NaOH solution to the NaHS solution to create fresh sodium sulfide (Na₂S).[1][2]

-

React with Sulfur: Add the desired stoichiometric amount of elemental sulfur to the freshly prepared Na₂S solution.[1][2]

-

Reaction Conditions: Stir the mixture, typically at a moderately elevated temperature (e.g., 80°C), under an inert atmosphere until the sulfur is completely dissolved.[2]

Method 3: Direct Reaction of Sodium Metal and Sulfur

This method produces anhydrous, high-purity sodium polysulfides but requires careful handling of highly reactive sodium metal. The reaction is highly exothermic.

Experimental Protocol:

-

Setup: The reaction is typically carried out in a glovebox under an inert atmosphere.

-

Reactants: Small pieces of sodium metal are placed in a reaction vessel.

-

Reaction Initiation: A stoichiometric amount of elemental sulfur is added portion-wise to the sodium. The reaction can be initiated by gentle heating.

-

Temperature Control: The temperature is carefully controlled to manage the exothermic reaction, often in the range of 100-300°C.

-

Product Formation: The molten product is allowed to cool and solidify.

Quantitative Data for Direct Reaction of Na and S:

| Target Polysulfide | Molar Ratio (Na : S) |

| Sodium Disulfide (Na₂S₂) | 2 : 2 (or 1 : 1) |

| Sodium Trisulfide (Na₂S₃) | 2 : 3 |

| Sodium Tetrasulfide (Na₂S₄) | 2 : 4 (or 1 : 2) |

| Sodium Pentasulfide (Na₂S₅) | 2 : 5 |

Method 4: Microwave-Assisted Synthesis

This method offers a rapid and efficient route to certain sodium polysulfides, particularly Na₂S and Na₂S₂.[3]

Experimental Protocol:

-

Precursor Solution: A solution of elemental sulfur and a sodium source (e.g., sodium tert-butoxide) in a suitable solvent (e.g., tetraglyme) is prepared in an inert atmosphere. A 1:2 molar ratio of sulfur to sodium tert-butoxide has been reported for the synthesis of Na₂S and Na₂S₂.[3]

-

Microwave Irradiation: The solution is sealed in a microwave-safe vessel and heated in a microwave synthesizer.

-

Reaction Conditions: For Na₂S₂, temperatures around 110-120°C for 30 minutes have been shown to be effective.[3]

-

Product Isolation: The resulting solid product is washed with a suitable solvent (e.g., tetrahydrofuran) and dried under vacuum.[3]

Electrochemical Synthesis of this compound

Electrochemical methods provide a clean and controllable way to generate this compound solutions. This in-situ generation is particularly useful for electrochemical studies as it avoids the introduction of impurities from chemical reagents. The general principle involves the electrochemical oxidation of a sulfide source at an anode.

Experimental Protocol:

-

Electrochemical Cell Setup: A two- or three-electrode electrochemical cell is used.

-

Working Electrode (Anode): A material that is stable in the sulfide-containing electrolyte and facilitates the oxidation of sulfide ions, such as platinum or glassy carbon.

-

Counter Electrode (Cathode): A platinum wire or other inert material.

-

Reference Electrode (Optional but Recommended): A standard reference electrode (e.g., Ag/AgCl) allows for precise potential control.

-

-

Electrolyte Preparation: The electrolyte consists of a sodium sulfide solution (e.g., Na₂S in an aqueous or non-aqueous solvent) with a supporting electrolyte (e.g., a sodium salt like NaClO₄) to ensure sufficient conductivity.

-

Electrochemical Synthesis:

-

Potentiostatic Method: A constant potential is applied to the working electrode. The potential is chosen to be sufficiently positive to oxidize sulfide ions (S²⁻) to polysulfide ions (Sₓ²⁻).

-

Galvanostatic Method: A constant current is passed through the cell. The duration of the current application determines the amount of polysulfide generated.

-

-

Monitoring: The formation of polysulfides can be monitored by observing the color change of the electrolyte and through in-situ analytical techniques such as UV-Vis spectroscopy or cyclic voltammetry.

Electrochemical Reaction:

At the anode: xS²⁻ → Sₓ²⁻ + 2(x-1)e⁻

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key synthesis methods described above.

Caption: Workflow for chemical synthesis of this compound.

Caption: Workflow for electrochemical synthesis of this compound.

References

Characterization of Sodium Polysulfide Electrolytes for Battery Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques employed to characterize sodium polysulfide (NaPS) species in battery electrolytes. Understanding the dynamic speciation, transport properties, and electrochemical behavior of these electrolytes is paramount for the development of high-performance and stable sodium-sulfur (Na-S) batteries. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and illustrates logical workflows and chemical transformations using signaling pathway diagrams.

Spectroscopic Characterization of this compound Speciation

Spectroscopic techniques are indispensable for identifying and quantifying the various this compound species (Na₂Sₓ, where x = 1-8) present in the electrolyte during battery operation. The dynamic equilibrium between these species dictates the electrochemical performance and cycling stability of Na-S batteries.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the evolution of dissolved polysulfide species, each of which exhibits distinct absorption characteristics. Both ex situ and in situ measurements can be performed to analyze the electrolyte at different states of charge.

Experimental Protocol: Ex Situ UV-Vis Spectroscopy

-

Preparation of Reference Solutions:

-

Prepare a 1 M sodium trifluoromethanesulfonate (B1224126) (NaCF₃SO₃) in tetraethylene glycol dimethyl ether (TEGDME) electrolyte solution inside an argon-filled glovebox.

-

Synthesize a series of 0.2 M Na₂Sₓ reference solutions by reacting stoichiometric amounts of sodium sulfide (B99878) (Na₂S) and sulfur (S) in the electrolyte. For example, to prepare Na₂S₄, a 1:3 molar ratio of Na₂S to S is used.

-

Vigorously stir the solutions for 24 hours in the glovebox to ensure complete reaction and dissolution.

-

-

Sample Collection from an Electrochemical Cell:

-

Assemble a Na-S cell using the prepared electrolyte.

-

Cycle the cell at a desired C-rate (e.g., 0.1 C).

-

At specific voltage plateaus during charge and discharge, halt the cycling.

-

Extract a small aliquot (e.g., 2 mL) of the electrolyte from the cell using a mechanical pipette inside the glovebox.

-

-

UV-Vis Measurement:

-

Transfer the electrolyte aliquot to a quartz cuvette.

-

Acquire the UV-Vis spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

-

The obtained spectra are then compared with the spectra of the reference solutions to identify the polysulfide species present.

-

Quantitative Data: UV-Vis Absorption Peaks for this compound Species

| Polysulfide Species | Reported Absorption Peak Wavelengths (nm) |

| Na₂S | ~267 |

| Na₂S₂ | Not consistently reported in this range |

| Na₂S₄ | Asymmetrical peak between 330-400 |

| Na₂S₅ | - |

| Na₂S₆ | Symmetrical peak centered at ~350 |

| Na₂S₇ | 285-290 |

| Na₂S₈ | 285-290 |

| S₃•⁻ radical | Increases during charging |

Note: The presence of multiple species in equilibrium can lead to overlapping peaks.

Raman Spectroscopy

Raman spectroscopy provides vibrational information about the sulfur-sulfur bonds, offering a complementary method to UV-Vis for identifying polysulfide chains. A key advantage of Raman spectroscopy is its applicability for in situ analysis through optically transparent cell windows.

Experimental Protocol: In Situ Raman Spectroscopy

-

Cell Assembly:

-

Construct a specialized electrochemical cell with a quartz viewing window (e.g., an ECC-Opto-Std-Aqu, El-Cell).

-

Assemble the cell with a sodium metal anode, a sulfur-based cathode, a glass fiber separator, and the TEGDME-based electrolyte.

-

-

Raman Measurement:

-

Mount the cell on the stage of a Raman spectrometer (e.g., Horiba LabRAM Odyssey).

-

Focus the laser on the electrolyte near the cathode.

-

Acquire Raman spectra at regular intervals (e.g., every 250 seconds) during galvanostatic cycling.

-

-

Data Analysis:

-

Identify the characteristic Raman peaks for different polysulfide species by comparing the spectra with those of reference solutions or literature data.

-

Quantitative Data: Raman Shifts for this compound Species

| Polysulfide Species | Reported Raman Peak Positions (cm⁻¹) |

| S₈ | 151, 218, 472 |

| Na₂S₄ | 185, 215, 442, 478 |

| Na₂S₆ | 390, 442 |

| Na₂S₂ | 458 |

| Na₂S | Present in most compositions (undissolved) |

Note: Peak positions can be influenced by the solvent and salt concentration.

Surface and Structural Characterization

While UV-Vis and Raman spectroscopies probe the bulk electrolyte, other techniques are crucial for understanding the solid-state components and surface chemistry within the Na-S battery.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to investigate the chemical composition of the solid electrolyte interphase (SEI) on the sodium anode and the composition of precipitated sulfides on the cathode. It can distinguish between different sulfur chemical states, such as terminal and central sulfur atoms in a polysulfide chain.

Experimental Protocol: XPS Analysis of Battery Components

-

Sample Preparation:

-

Cycle a Na-S cell for a specific number of cycles.

-

Disassemble the cell inside an argon-filled glovebox.

-

Carefully retrieve the sodium anode and sulfur cathode.

-

Gently rinse the component surfaces with a volatile solvent (e.g., dimethyl ether) to remove residual electrolyte.

-

Mount the samples on an XPS sample holder and transfer them to the XPS chamber using an air-free transfer vessel.

-

-

XPS Measurement:

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Perform high-resolution scans of the S 2p, C 1s, O 1s, and Na 1s regions.

-

Use a monochromatic Al Kα X-ray source.

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

-

Data Analysis:

-

Deconvolute the high-resolution S 2p spectrum to identify different sulfur species based on their characteristic binding energies.

-

Quantitative Data: S 2p Binding Energies for Different Sulfur Species

| Sulfur Species | Reported Binding Energy (eV) |

| Terminal S in Polysulfide (S-S-Na) | ~161.8 |

| Central S in Polysulfide (S-S-S) | ~163.4 |

| Na₂S₂ | 161.0 |

| Na₂S | 159.5 |

| O=S=O (from TFSI⁻) | 170.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²³Na MAS (Magic Angle Spinning) NMR, can provide quantitative information about the different crystalline this compound phases present in solid samples. For liquid electrolytes, ¹H NMR can be used to quantify polysulfides after a derivatization step.

Experimental Protocol: Quantitative ¹H NMR of Alkylated Polysulfides

-

Sample Derivatization:

-

Extract an aliquot of the this compound electrolyte.

-

Alkylate the polysulfide ions using an alkylating agent like dimethyl sulfate. This converts the inorganic polysulfides into more stable organic polysulfides (e.g., Me₂Sₓ).

-

-

NMR Sample Preparation:

-

Dissolve the resulting organic polysulfides in a deuterated solvent (e.g., CDCl₃).

-

Add an internal standard with a known concentration (e.g., 1,3,5-tributyl benzene) for quantification.

-

Transfer the solution to an NMR tube.

-

-

NMR Measurement:

-

Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300-500 MHz).

-

Integrate the signals corresponding to the methyl protons of the different dimethyl polysulfides and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each polysulfide species based on the integral values relative to the internal standard.

-

Quantitative Data: ²³Na MAS NMR Chemical Shifts for Crystalline Sodium Polysulfides

| Crystalline Phase | Reported ²³Na Chemical Shift (ppm) |

| α-Na₂S₂ | ~20, ~15 |

| β-Na₂S₂ | ~10 |

| Na₂S₄ | ~12, ~8 |

| Na₂S₅ | ~15, ~10 |

Note: The presence of multiple crystallographic sites can lead to multiple peaks for a single phase.

Physical and Electrochemical Characterization

The physical properties of the electrolyte, such as viscosity and ionic conductivity, are critical for ion transport and overall battery performance. Electrochemical techniques are used to evaluate the performance and understand the redox processes.

Viscosity and Ionic Conductivity Measurements

Experimental Protocol: Viscosity Measurement

-

Prepare a series of this compound electrolyte solutions with varying concentrations.

-

Use a rheometer or viscometer to measure the dynamic viscosity of each solution at a controlled temperature.

-

Ensure the measurements are performed in an inert atmosphere to prevent degradation of the polysulfides.

Experimental Protocol: Ionic Conductivity Measurement

-

Use a conductivity cell with two platinum electrodes.

-

Fill the cell with the this compound electrolyte inside a glovebox.

-

Measure the impedance of the cell over a range of frequencies using an electrochemical impedance spectrometer.

-

The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity is calculated using the cell constant.

Quantitative Data: Viscosity and Ionic Conductivity of this compound Electrolytes

| Electrolyte Composition | Viscosity (mPa·s) | Ionic Conductivity (mS·cm⁻¹) |

| 0.5 M NaOTf in TMU | 2.806 | 4.27 |

| 0.5 M NaOTf in 2G | 1.603 | 1.45 |

Note: Viscosity and conductivity are highly dependent on the solvent, salt concentration, and polysulfide concentration.[1]

Electrochemical Characterization

Experimental Protocol: Galvanostatic Cycling and Cyclic Voltammetry

-

Cell Assembly:

-

Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with a sodium metal anode, a sulfur-carbon composite cathode, a separator, and the this compound electrolyte.

-

-

Galvanostatic Cycling:

-

Cycle the cells at a constant current between defined voltage limits (e.g., 1.0 V to 3.0 V).

-

Record the charge and discharge capacities, coulombic efficiency, and voltage profiles over multiple cycles.

-

-

Cyclic Voltammetry (CV):

-

Sweep the potential of the working electrode (cathode) at a slow scan rate (e.g., 0.1 mV/s) and record the resulting current.

-

The positions of the reduction and oxidation peaks in the CV curve correspond to the electrochemical reactions of the different polysulfide species.

-

Visualizing Workflows and Chemical Pathways

The following diagrams illustrate the logical flow of characterizing this compound electrolytes and the chemical transformations that occur during battery operation.

References

The Enigmatic Dance of Ions: A Technical Guide to the Sodium Polysulfide Redox Mechanism in Non-Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

The sodium-sulfur (Na-S) battery system, with its high theoretical energy density and the natural abundance of its constituent elements, represents a compelling frontier in energy storage technology. Central to its operation is the intricate and dynamic redox chemistry of sodium polysulfides (Na₂Sₓ, where x = 1-8) in non-aqueous electrolytes. This technical guide provides an in-depth exploration of the core redox mechanisms, offering a synthesis of current understanding for researchers and scientists. We delve into the quantitative aspects of this system, detail key experimental methodologies, and visualize the complex reaction pathways.

The Core Redox Mechanism: A Cascade of Polysulfide Conversion

The electrochemical conversion of sulfur in a non-aqueous sodium-ion environment is not a simple, single-step reaction. Instead, it involves a multistep cascade of reduction and oxidation processes, creating a complex soup of soluble and insoluble sodium polysulfide species. The overall reaction during discharge can be summarized as:

16Na + S₈ ⇌ 8Na₂S

However, this overarching equation belies the rich series of intermediate steps that govern the battery's performance, efficiency, and lifespan.

During discharge , elemental sulfur (S₈) is progressively reduced to a series of long-chain polysulfides (Na₂Sₙ, n=8, 6, 4), which are generally soluble in common ether-based electrolytes like tetraethylene glycol dimethyl ether (TEGDME).[1] This initial conversion corresponds to the high-voltage plateau observed in the discharge profile of a Na-S battery.[1] As the discharge continues, these soluble long-chain polysulfides are further reduced to shorter-chain species (Na₂S₃, Na₂S₂), which often have limited solubility and can precipitate out of the solution.[2] The final discharge product is typically insoluble sodium sulfide (B99878) (Na₂S).[1]

The charging process, in theory, reverses this sequence. However, the kinetics of re-oxidizing the insoluble, insulating solid phases (Na₂S and Na₂S₂) back to soluble long-chain polysulfides can be sluggish, leading to challenges such as high charging overpotentials and incomplete utilization of the active material.[2]

A critical aspect of this mechanism is the presence of chemical disproportionation and comproportionation reactions occurring in the electrolyte. For instance, a long-chain polysulfide like Na₂S₈ can disproportionate into other polysulfide species, influencing the overall equilibrium and the availability of specific redox-active species at the electrode surface. It has been suggested that Na₂S₆ may form from the disproportionation of Na₂S₈ and Na₂S₄.[1] Furthermore, radical species such as the trisulfur (B1217805) radical anion (S₃•⁻) have been identified, adding another layer of complexity to the reaction milieu.[1]

The choice of the non-aqueous solvent is paramount. Ether-based electrolytes, particularly glymes (e.g., dimethoxyethane (DME), TEGDME), are widely used due to their ability to solvate the various polysulfide species.[3] The solvent molecules coordinate with the sodium ions, influencing the solubility, stability, and electrochemical potential of the polysulfide anions.

Quantitative Data on this compound Properties

A quantitative understanding of the thermodynamic and transport properties of sodium polysulfides is crucial for modeling and optimizing Na-S battery performance. The following tables summarize key data available in the literature.

Table 1: Redox Potentials of this compound Species

| Redox Couple | Potential (V vs. Na/Na⁺) | Solvent System | Comments |

| S₈/Na₂S₈ | ~2.3 - 2.6 | TEGDME | Corresponds to the initial high-voltage discharge plateau.[1] |

| Na₂S₈/Na₂S₄ | ~1.8 - 2.3 | TEGDME | A major conversion step involving soluble long-chain polysulfides.[1] |

| Na₂S₄/Na₂S₂ | ~1.65 | Various | Formation of less soluble short-chain polysulfides.[2] |

| Na₂S₂/Na₂S | ~1.2 | Various | Final reduction to the insoluble end-product.[2] |

Note: The exact redox potentials can vary depending on the electrolyte composition, temperature, and specific experimental conditions.

Table 2: Solubility of Sodium Polysulfides in TEGDME

| Polysulfide Species | Saturation Concentration (mol S/L) | Temperature (°C) |

| Na₂S | < 0.0067 | Room Temperature |

| Na₂S₂ | 0.0065 - 0.0195 | 7.5 - 35 |

| Na₂S₃ | 0.0195 - 0.068 | 7.5 - 35 |

| Na₂S₄ | 1.76 | Room Temperature |

| Na₂S₅ | 2.14 | Room Temperature |

| Na₂S₆ | 7.14 | Room Temperature |

| Na₂S₈ | 10.56 | Room Temperature |

Data compiled from various sources, including[3][4]. Room temperature is assumed to be approximately 20-25°C where not specified.

Table 3: Diffusion Coefficients of Sodium Polysulfides

| Species | Diffusion Coefficient (cm²/s) | Solvent System | Comments |

| Na⁺ | 2.2 x 10⁻¹¹ (in iron phosphate) | Aqueous | Data in non-aqueous polysulfide solutions is limited. |

Note: There is a significant lack of comprehensive data on the diffusion coefficients of various this compound species in non-aqueous electrolytes. This represents a critical area for future research.

Experimental Protocols

To investigate the this compound redox mechanism, a suite of electrochemical and spectroscopic techniques is employed. Below are detailed methodologies for key experiments.

Preparation of this compound Solutions

Objective: To prepare this compound solutions of known stoichiometry for use as standards or as the catholyte in electrochemical cells.

Materials:

-

Anhydrous sodium sulfide (Na₂S)

-

Elemental sulfur (S₈)

-

Anhydrous non-aqueous solvent (e.g., TEGDME)

-

Inert atmosphere glovebox (e.g., argon-filled)

-

Schlenk line

-

Magnetic stirrer and stir bar

-

Glassware (flasks, beakers, etc.), dried overnight in a vacuum oven.

Procedure:

-

All operations should be conducted under an inert atmosphere to prevent the reaction of polysulfides with oxygen or water.

-

Calculate the required molar amounts of Na₂S and S₈ to achieve the desired Na₂Sₓ stoichiometry. For example, to prepare Na₂S₄, a 1:3 molar ratio of Na₂S to S is required.

-

In the glovebox, add the calculated amount of anhydrous solvent to a clean, dry flask equipped with a magnetic stir bar.

-

Add the stoichiometric amounts of Na₂S and S₈ to the solvent.

-

Seal the flask and stir the mixture at room temperature or with gentle heating until all the sulfur has dissolved. The dissolution can be monitored by the change in color of the solution. Long-chain polysulfides typically form deeply colored solutions (e.g., brown for Na₂S₈, yellowish-green for Na₂S₄).[3]

-

The resulting solution can be used immediately or stored in a sealed container under an inert atmosphere.

Cyclic Voltammetry (CV)

Objective: To study the redox potentials and electrochemical reversibility of the various polysulfide conversion steps.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell suitable for non-aqueous electrolytes.

-

Working Electrode (WE): Glassy carbon, platinum, or other inert material.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Reference Electrode (RE): Ag/Ag⁺ or a sodium metal pseudo-reference electrode.

-

Inert atmosphere glovebox.

Procedure:

-

Assemble the three-electrode cell inside the glovebox.

-

The electrolyte consists of a sodium salt (e.g., 1 M sodium trifluoromethanesulfonate, NaCF₃SO₃) dissolved in the desired anhydrous non-aqueous solvent (e.g., TEGDME).[1]

-

The analyte can be either dissolved elemental sulfur or a pre-synthesized this compound solution.

-

Polish the working electrode to a mirror finish before each experiment to ensure a clean and reproducible surface.

-

Place the electrodes in the electrolyte solution.

-

Set the parameters on the potentiostat:

-

Potential Window: Sweep over a range that covers all expected redox events (e.g., from 3.0 V to 1.0 V vs. Na/Na⁺).[1]

-

Scan Rate (ν): Start with a typical scan rate of 10-50 mV/s. Varying the scan rate can provide information about the kinetics and diffusion control of the reactions.

-

Number of Cycles: Perform multiple cycles to observe the stability and evolution of the electrochemical signals.

-

-

Run the cyclic voltammogram and record the current response as a function of the applied potential. The resulting plot will show cathodic (reduction) and anodic (oxidation) peaks corresponding to the different polysulfide conversion reactions.

In-situ Raman Spectroscopy

Objective: To identify the specific polysulfide species present in the electrolyte at different states of charge/discharge in real-time.

Apparatus:

-

Raman spectrometer with a confocal microscope.

-

Laser source (e.g., 532 nm).

-

Specialized in-situ electrochemical cell with an optically transparent window (e.g., quartz). An example of a suitable cell is the ECC-Opto-Std-Aqu from El-Cell.

-

Potentiostat/Galvanostat to control the electrochemical cycling.

-

Inert atmosphere glovebox for cell assembly.

Procedure:

-

Assemble the Na-S battery within the in-situ Raman cell inside a glovebox. The cell should contain the sodium anode, a separator, a sulfur-based cathode, and the non-aqueous electrolyte.

-

Mount the in-situ cell under the microscope of the Raman spectrometer.

-

Focus the laser onto the electrolyte region near the cathode.

-

Connect the cell to the potentiostat and initiate a galvanostatic charge/discharge cycle.

-

Simultaneously, acquire Raman spectra at regular intervals or at specific voltage points during the cycling process.

-

The acquired spectra will show characteristic Raman peaks for different polysulfide species (e.g., peaks around 380 cm⁻¹ and 436 cm⁻¹ for Na₂S₈, and a peak around 510 cm⁻¹ for Na₂S₄ in TEGDME).[1] By correlating the changes in the Raman spectra with the electrochemical data, a detailed map of the polysulfide evolution can be constructed.

Visualizing the Redox Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of the this compound redox mechanism.

Caption: Idealized cascade of this compound reduction and oxidation during battery discharge and charge.

References

Navigating the Complex World of Sodium Polysulfide Speciation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium polysulfides (Na₂Sₓ), a class of compounds characterized by chains of sulfur atoms, play a critical role in various fields, from advanced energy storage systems like sodium-sulfur batteries to their emerging applications in drug development and organic synthesis. Understanding the distribution of different polysulfide species (speciation) in solution is paramount for controlling reaction pathways, optimizing performance, and ensuring the safety and efficacy of related technologies. This technical guide provides a comprehensive overview of sodium polysulfide speciation in solution, detailing the analytical techniques used for its characterization, the influence of environmental factors, and the underlying chemical equilibria.

The Dynamic Equilibrium of Polysulfide Species

In solution, sodium polysulfides exist as a dynamic equilibrium of various anions (Sₙ²⁻), where 'n' can range from 2 to 8. This equilibrium is sensitive to several factors, including the initial ratio of sulfur to sodium sulfide (B99878), the pH of the solution, and the temperature. Longer polysulfide chains (e.g., S₈²⁻, S₆²⁻) are generally favored in solutions with a higher sulfur content, while shorter chains (e.g., S₄²⁻, S₂²⁻) become more prevalent as the concentration of sodium sulfide increases.[1][2]

This complex interplay of species is governed by a series of disproportionation and comproportionation reactions. For instance, longer-chain polysulfides can break down into shorter chains and elemental sulfur, while shorter chains can react with sulfur to form longer chains.[1][2]

Quantitative Analysis of Polysulfide Speciation

The identification and quantification of individual polysulfide species in a mixed solution are primarily achieved through spectroscopic techniques, most notably Ultraviolet-Visible (UV-Vis) and Raman spectroscopy. Each polysulfide anion exhibits a unique spectral fingerprint, allowing for its identification and, with appropriate calibration, quantification.

Spectroscopic Signatures of this compound Species

The following tables summarize the characteristic absorption maxima in UV-Vis spectroscopy and Raman shifts for various this compound species. It is important to note that the exact peak positions can be influenced by the solvent and the presence of other species.

Table 1: UV-Vis Absorption Maxima for this compound Species

| Polysulfide Species | Wavelength (nm) | Reference(s) |

| S₈²⁻ | ~285-290 | [1][2] |

| S₇²⁻ | ~285-290 | [1][2] |

| S₆²⁻ | ~350, ~460 | [2] |

| S₄²⁻ | ~360, ~450, 518 | [1][2] |

| S₃²⁻ | 450 | [2] |

| S₂²⁻ | 192 | [2] |

| S²⁻ | ~267 | [2] |

| S₃•⁻ (Radical) | ~620 | [2] |

Table 2: Characteristic Raman Shifts for this compound Species

| Polysulfide Species | Raman Shift (cm⁻¹) | Reference(s) |

| S₈²⁻ | ~380, ~436 | [1][2] |

| S₆²⁻ | ~386, ~440 | [2] |

| S₄²⁻ | ~390, ~518 | [1][2] |

| S₃²⁻ | ~132, ~208, ~450 | [2] |

| S₂²⁻ | ~192 | [2] |

| S²⁻ | ~119, ~255 | [2] |

| S₃•⁻ (Radical) | ~534 | [2] |

Influence of Environmental Factors on Speciation

Effect of pH

The pH of the solution has a profound impact on polysulfide speciation, particularly in aqueous media. As the pH decreases, longer-chain polysulfides tend to disproportionate into shorter chains and elemental sulfur. This is due to the protonation of the polysulfide anions, which alters their stability.

Table 3: pH-Dependent Speciation of Polysulfides in Aqueous Solution

| pH Range | Dominant Species |

| > 10 | Longer-chain polysulfides (e.g., S₅²⁻, S₄²⁻) are more stable. |

| 8 - 10 | A mixture of various polysulfide species coexists. |

| < 8 | Shorter-chain polysulfides and disproportionation to elemental sulfur become significant. |

Effect of Temperature

Temperature influences the equilibrium between different polysulfide species. Generally, an increase in temperature favors the formation of longer polysulfide chains. This is an important consideration in applications such as high-temperature sodium-sulfur batteries. While comprehensive quantitative data on the temperature dependence of equilibrium constants is still an active area of research, the general trend of increased average chain length with temperature is well-established.

Experimental Protocols for Speciation Analysis

Accurate characterization of this compound speciation requires careful experimental execution, particularly given the air-sensitive nature of these compounds.

Preparation of this compound Solutions

This compound solutions are typically prepared by reacting elemental sulfur with a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or sodium hydrosulfide (NaSH)

-

Elemental sulfur (powder)

-

Degassed solvent (e.g., deionized water, ethanol, or an organic solvent like tetraethylene glycol dimethyl ether - TEGDME)

-

Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a known quantity of sodium sulfide or sodium hydrosulfide in the degassed solvent.

-

While stirring vigorously, gradually add the desired stoichiometric amount of elemental sulfur to the solution. The molar ratio of S to Na₂S will determine the average chain length of the resulting polysulfides.

-

Continue stirring the mixture until all the sulfur has dissolved. The solution will typically change color, ranging from yellow to deep red-brown, depending on the concentration and speciation of the polysulfides.

-

The resulting this compound solution should be stored under an inert atmosphere and protected from light to minimize degradation.[3]

UV-Vis Spectroscopy Protocol

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes with an airtight seal (e.g., screw-cap with a septum)

-

Syringes and needles for transferring air-sensitive solutions

Procedure:

-

Blank Measurement: Fill a sealed quartz cuvette with the pure, degassed solvent used to prepare the polysulfide solution. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), use a syringe to withdraw an aliquot of the this compound solution and inject it into a clean, sealed quartz cuvette. If necessary, dilute the sample with degassed solvent to ensure the absorbance falls within the linear range of the instrument.

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Identify the absorption peaks corresponding to different polysulfide species based on the data in Table 1.

-

For quantitative analysis, deconvolution of the overlapping spectral features may be necessary. This can be performed using specialized software to fit Gaussian or Lorentzian functions to the individual peaks, allowing for the determination of the relative concentrations of each species.

-

Raman Spectroscopy Protocol

Instrumentation:

-

Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Sample holder for liquid samples (e.g., a sealed capillary tube or a cuvette)

-

Inert atmosphere sample chamber or a method to seal the sample from air

Procedure:

-

Sample Preparation: Under an inert atmosphere, load the this compound solution into a Raman-compatible sample holder (e.g., a sealed glass capillary).

-

Instrument Setup:

-

Place the sample in the spectrometer's sample compartment.

-

Select the appropriate laser power and acquisition time. It is crucial to use a low laser power initially to avoid sample degradation due to heating.

-

Set the spectral range to cover the expected Raman shifts for polysulfides (typically 100-600 cm⁻¹).

-

-

Spectrum Acquisition: Acquire the Raman spectrum of the sample. It may be necessary to average multiple scans to improve the signal-to-noise ratio.

-

Data Analysis:

-

Identify the Raman peaks corresponding to different polysulfide species using the data in Table 2.

-

For quantitative analysis, the areas of the characteristic peaks can be integrated. Peak fitting software can be used to deconvolve overlapping peaks and obtain more accurate area measurements, which can then be correlated with the concentration of each species.

-

Visualizing Polysulfide Equilibria and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships in this compound speciation and a typical experimental workflow for its characterization.

Caption: Equilibrium pathways of this compound species.

References

A Comprehensive Technical Guide to the Thermodynamics and Kinetics of Sodium Polysulfide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic principles and kinetic factors governing the formation of sodium polysulfides (Na2Sx). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemical properties and reactive nature of these compounds. The guide summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of reaction pathways and workflows.

Introduction to Sodium Polysulfides

Sodium polysulfides are a class of inorganic compounds with the general formula Na2Sx, where 'x' typically ranges from 2 to 5. These compounds are characterized by chains of sulfur atoms and are notable for their vibrant colors in solution, which vary with the length of the polysulfide chain. They are formed through the reaction of sodium sulfide (B99878) (Na2S) or sodium hydroxide (B78521) (NaOH) with elemental sulfur.[1] The formation and reactions of sodium polysulfides are of significant interest in various fields, including energy storage, particularly in sodium-sulfur batteries, materials science for the synthesis of sulfur-containing polymers, and in organic chemistry as nucleophilic reagents.[1][2]

Thermodynamics of Sodium Polysulfide Formation

The formation of sodium polysulfides from sodium sulfide and sulfur is a thermodynamically favorable process, driven by the enthalpy of the S-S bond formation. The reaction is exothermic, and the spontaneity of the formation of different polysulfide species is dictated by the Gibbs free energy of the reaction.

Thermodynamic Data

| Compound | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| Sodium Sulfide | Na2S | crystalline | -389.1[3] | -349.8 | 83.7 |

| Sodium Tetrasulfide | Na2S4 | crystalline | -412[3] | Not Reported | Not Reported |

Note: The values for Na2S are from established thermochemical data. The enthalpy of formation for Na2S4 is also from the literature. A comprehensive and consistent set of thermodynamic data for all this compound species (Na2S2, Na2S3, Na2S5) is not available in the searched literature. The work of Gupta and Tischer on molten sodium polysulfides provides differential thermodynamic values from open-circuit voltage measurements, but specific standard formation data is not presented in the available abstracts.[4][5]

Kinetics of this compound Formation

The rate of this compound formation is influenced by several factors, including the concentration of reactants, temperature, and the solvent system. The reaction between solid sulfur and dissolved sodium sulfide is a heterogeneous process, and the overall kinetics can be complex.

Factors Influencing Reaction Rates

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate.

-

Concentration of Reactants: The rate of formation is dependent on the concentrations of both sodium sulfide and elemental sulfur.

-

Solvent: The choice of solvent can significantly impact the solubility of sulfur and the stability of the polysulfide species, thereby affecting the reaction kinetics.

-

Autocatalysis: The formation of polysulfide ions in solution has been observed to have an autocatalytic effect, meaning the products of the reaction can increase the reaction rate.

Kinetic Parameters

Detailed kinetic models with specific rate constants for the formation of each individual this compound species in aqueous solution are not extensively documented in the available literature. However, some studies have investigated the overall kinetics. For the reaction between dissolved sodium sulfide and biologically produced sulfur, an activation energy of approximately 10 kcal/mol has been reported for the active species in the aqueous polysulfide redox couple.[6] In the context of solid-state sodium-sulfur batteries, the formation of polysulfides is often described as being governed by diffusion-limited kinetics.

Experimental Protocols

The synthesis and characterization of sodium polysulfides are crucial for their study and application. Below are generalized protocols for their preparation and analysis.

Synthesis of Sodium Polysulfides

A common laboratory method for the preparation of sodium polysulfides involves the direct reaction of sodium sulfide with elemental sulfur in an aqueous solution.

Objective: To synthesize a solution of sodium polysulfides.

Materials:

-

Sodium sulfide nonahydrate (Na2S·9H2O)

-

Elemental sulfur (powdered)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve a known quantity of sodium sulfide nonahydrate in deionized water in the round-bottom flask to create a solution of the desired concentration.

-

With continuous stirring, gradually add the stoichiometric amount of powdered elemental sulfur to the sodium sulfide solution. The molar ratio of sulfur to sodium sulfide will determine the average chain length of the resulting polysulfides. For example, to synthesize sodium tetrasulfide (Na2S4), a 3:1 molar ratio of sulfur to Na2S would be used (Na2S + 3S → Na2S4).

-

Gently heat the mixture while stirring. The temperature can be maintained at 60-70°C to facilitate the dissolution of sulfur and the reaction.[7]

-

Continue heating and stirring until all the sulfur has dissolved, and the solution turns a characteristic deep orange or reddish-brown color.

-

The resulting solution contains a mixture of sodium polysulfides. For the preparation of solid polysulfides, controlled crystallization under an inert atmosphere is required.[7]

Characterization Techniques

The composition of this compound solutions is typically analyzed using spectroscopic methods.

Principle: Different polysulfide anions (Sx2-) exhibit distinct absorption bands in the UV-visible spectrum, allowing for their identification and quantification.

Sample Preparation:

-

Prepare a series of reference solutions with known ratios of sodium sulfide to sulfur.[8][9]

-

Dilute the sample of the this compound solution to be analyzed with a suitable solvent (e.g., deionized water or an organic solvent like tetraethylene glycol dimethyl ether) to bring the absorbance within the linear range of the spectrophotometer.

Analysis:

-

Acquire the UV-visible spectrum of the diluted sample over a wavelength range of approximately 200-800 nm.

-

Identify the absorption peaks corresponding to the different polysulfide species by comparing the spectrum to the reference spectra. The optimal absorption wavelength for polysulfide determination has been suggested to be around 285 nm to avoid interference from sodium sulfide.[10]

Principle: Raman spectroscopy is a powerful technique for identifying the vibrational modes of the S-S bonds in polysulfide chains. Each polysulfide species has a characteristic Raman spectrum.

Sample Preparation:

-

For liquid samples, the polysulfide solution can be placed in a quartz cuvette or a capillary tube.[11]

-

For solid samples, the crystalline or powdered material can be analyzed directly.

Analysis:

-

Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Collect the scattered Raman signal using a spectrometer.

-

Identify the characteristic peaks for different polysulfide species. For example, peaks around 380, 386, and 390 cm-1 have been attributed to S82-, S72-, S62-, and S42-, while peaks at higher wavenumbers can also be indicative of these species.[9]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes in this compound formation and analysis.

Reaction Pathway in Sodium-Sulfur Systems

Caption: Idealized reaction pathway for the electrochemical reduction of sulfur to sodium sulfide.

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and spectroscopic characterization of sodium polysulfides.

Conclusion

The formation of sodium polysulfides is a fundamental process with implications across various scientific and industrial domains. This guide has provided an overview of the thermodynamic and kinetic aspects of these reactions, though it is evident that further research is needed to establish a complete and consistent set of quantitative data, particularly for the standard thermodynamic properties and detailed kinetic parameters of individual polysulfide species. The experimental protocols outlined here offer a starting point for the synthesis and characterization of these intriguing compounds, and the diagrams provide a conceptual framework for understanding the underlying processes. As research in areas such as energy storage continues to advance, a deeper understanding of the chemistry of sodium polysulfides will be increasingly vital.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 3. US4640832A - Process for the production of sodium polysulfides from the elements sodium and sulfur - Google Patents [patents.google.com]

- 4. Thermodynamic and physical properties of molten sodium polysulfides from open-circuit voltage measurements (Journal Article) | OSTI.GOV [osti.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. Mapping Polysulfides in Sodium-Sulfur Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aidic.it [aidic.it]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Exploratory Research on Sodium Polysulfide Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium polysulfides (Na₂Sₓ, where x typically ranges from 2 to 8) are a class of inorganic compounds characterized by chains of sulfur atoms. These clusters are gaining significant interest beyond their traditional applications in materials science, notably in the context of biological systems and drug development. Their ability to act as donors of bioactive sulfur species, such as hydrogen sulfide (B99878) (H₂S) and persulfides, positions them as valuable tools for investigating cellular signaling pathways and developing novel therapeutic agents. This technical guide provides an in-depth overview of the core aspects of sodium polysulfide research, including their synthesis, characterization, and the experimental protocols necessary for their study.

Synthesis of this compound Clusters

The synthesis of this compound solutions with varying chain lengths can be achieved through several methods. The most common laboratory-scale preparations involve the reaction of sodium sulfide (Na₂S) or sodium hydroxide (B78521) (NaOH) with elemental sulfur.

Synthesis from Sodium Sulfide and Sulfur

A straightforward method involves dissolving elemental sulfur in an aqueous solution of sodium sulfide.[1][2] The length of the polysulfide chain (x in Na₂Sₓ) is dependent on the molar ratio of sulfur to sodium sulfide.

Experimental Protocol:

-

Prepare an aqueous solution of sodium sulfide (Na₂S·9H₂O) of a known concentration under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Add a stoichiometric amount of elemental sulfur powder to the Na₂S solution while stirring continuously.

-

The reaction mixture can be heated (e.g., to 80-100°C) to facilitate the dissolution of sulfur and the formation of polysulfides.[3][4] The solution will change color to yellow, orange, or dark red depending on the concentration and the value of x.

-

Continue stirring until all the sulfur has dissolved. The resulting solution contains a mixture of this compound species.

Synthesis from Sodium Hydroxide and Sulfur

Alternatively, sodium polysulfides can be synthesized by reacting elemental sulfur with a hot aqueous solution of sodium hydroxide.[4][5]

Experimental Protocol:

-

Dissolve a molar equivalent of sodium hydroxide (NaOH) in deionized water.

-

Heat the NaOH solution to approximately 100°C.

-

Slowly add a half-molar equivalent of elemental sulfur to the hot NaOH solution with constant stirring.[4]

-

Continue stirring at 100°C until all the sulfur dissolves, resulting in a dark orange solution containing a mixture of sodium sulfide, hydrosulfide, and polysulfides.[4]

Physicochemical Properties and Characterization

The characterization of this compound solutions is crucial for understanding the distribution of different polysulfide species. A combination of spectroscopic and electrochemical techniques is typically employed.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for identifying and quantifying polysulfide species in solution. Different polysulfide chain lengths exhibit distinct absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare this compound solutions of known concentrations in a suitable solvent (e.g., water, ethanol, or tetraethylene glycol dimethyl ether (TEGDME)).[6]

-

Use a UV-Vis spectrophotometer to record the absorption spectra of the solutions, typically in the range of 200-800 nm.

-

Identify the absorption peaks corresponding to different polysulfide species. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations. The optimal absorption wavelength for total polysulfide concentration is often considered to be 285 nm.[7]

Table 1: UV-Visible Absorption Maxima of this compound Species

| Polysulfide Species | Approximate Absorption Maximum (nm) | Reference |

| S₃²⁻ | ~370 | [6] |

| S₄²⁻ | ~360 | [8] |

| S₆²⁻ | ~350 | [6] |

| S₇²⁻ | 285-290 | [8] |

| S₈²⁻ | 285-290 | [8] |

| S₃•⁻ (radical) | 618 | [6] |

Note: The exact peak positions can vary depending on the solvent and the presence of other species.

Raman Spectroscopy

Raman spectroscopy provides detailed structural information about the S-S bonds in polysulfide chains. Each polysulfide species has a characteristic set of Raman active vibrational modes.

Experimental Protocol for Raman Spectroscopy:

-

Place the this compound solution in a suitable sample holder for Raman analysis. For in-situ measurements, a specialized electrochemical cell can be used.[9]

-

Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Collect the scattered light and analyze it with a Raman spectrometer.

-

Identify the Raman peaks corresponding to the stretching and bending modes of the S-S bonds in different polysulfide anions.

Table 2: Characteristic Raman Peaks of this compound Species

| Polysulfide Species | Raman Shift (cm⁻¹) | Reference |

| S₂²⁻ | ~450 | [8] |

| S₄²⁻ | 150-190, 218, 405-440, 470-490 | [8] |

| S₆²⁻ | ~460 | [8] |

| S₈²⁻ | 150, 218, 470 | [8] |

| S₃•⁻ (radical) | ~535 | [10] |

Electrochemistry

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of sodium polysulfides. It provides information on the electrochemical conversion between different polysulfide species.

Experimental Protocol for Cyclic Voltammetry:

-

Prepare an electrolyte solution containing the this compound of interest. A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

Deoxygenate the electrolyte by bubbling with an inert gas (e.g., argon or nitrogen).

-

Immerse the electrodes in the electrolyte and apply a potential sweep between defined limits.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram. The positions of the redox peaks provide information about the electrochemical reactions of the polysulfide species.

Chemical Equilibria and Reaction Pathways

This compound solutions consist of a dynamic equilibrium of various polysulfide anions. These equilibria are influenced by factors such as concentration, temperature, and pH. The disproportionation of longer-chain polysulfides into shorter-chain species and vice versa is a key characteristic of these systems.

Figure 1: Simplified reaction pathway of this compound conversion and disproportionation.

Biological Significance and Signaling Pathways

While direct evidence for specific signaling pathways of this compound clusters themselves is still emerging, their role as donors of hydrogen sulfide (H₂S) and other reactive sulfur species (RSS) is well-established. H₂S is recognized as a gasotransmitter involved in numerous physiological processes, and polysulfides are now considered to be key signaling molecules in their own right.[12][13][14]

The primary mechanism by which H₂S and polysulfides exert their biological effects is through S-sulfuration (also known as S-sulfhydration) of cysteine residues in proteins.[12] This post-translational modification can alter the structure and function of proteins, thereby modulating their activity.

Figure 2: General signaling pathway of H₂S and polysulfides via S-sulfuration.

Polysulfides have been shown to be more potent than H₂S in activating certain targets, such as the TRPA1 ion channel.[13] This suggests that different polysulfide species may have distinct biological activities, a crucial aspect for drug development. The use of this compound solutions provides a means to deliver a spectrum of these bioactive sulfur species for therapeutic and research purposes.

Applications in Drug Development

The ability of sodium polysulfides to release H₂S and other RSS makes them attractive for the development of drugs targeting conditions where H₂S has shown therapeutic potential, including:

-

Cardiovascular diseases: H₂S is known to be a vasodilator and can protect against ischemia-reperfusion injury.

-

Inflammation: H₂S exhibits anti-inflammatory properties.[1]

-

Neurodegenerative diseases: H₂S has been shown to have neuroprotective effects.

-

Cancer: The role of H₂S in cancer is complex, with both pro- and anti-cancer effects reported, suggesting the potential for targeted therapies.[15]

Furthermore, the chemistry of polysulfides is being explored in the design of drug delivery systems, where disulfide bonds can be cleaved under specific physiological conditions to release a therapeutic agent.[16][17]

Conclusion

This compound clusters represent a versatile and increasingly important area of research with significant potential for application in drug development and the study of cellular signaling. Their rich and complex chemistry, coupled with their biological activity as donors of H₂S and polysulfides, offers a fertile ground for discovery. A thorough understanding of their synthesis, characterization, and the experimental techniques to study them, as outlined in this guide, is essential for researchers and scientists seeking to explore the therapeutic and biological potential of these fascinating molecules. Further research is warranted to elucidate the specific biological targets and signaling pathways of individual this compound clusters.

References

- 1. Characterization of the Inducible and Slow-Releasing Hydrogen Sulfide and Persulfide Donor P*: Insights into Hydrogen Sulfide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aidic.it [aidic.it]

- 8. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Signalling by hydrogen sulfide and polysulfides via protein S‐sulfuration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Properties of Sodium Polysulfide Anions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium polysulfides (Na₂Sₓ, where x typically ranges from 2 to 8) are a fascinating class of inorganic compounds characterized by anionic chains of sulfur atoms. These species are of significant interest across various scientific disciplines, from energy storage, where they are key components in sodium-sulfur batteries, to organic synthesis and materials science.[1] Their unique redox chemistry, structural diversity, and spectroscopic signatures make a thorough understanding of their fundamental properties essential for researchers and professionals working in related fields. This technical guide provides an in-depth overview of the core chemical and physical properties of sodium polysulfide anions, supported by experimental data and detailed methodologies for their synthesis and characterization.

Chemical Structure and Bonding

The fundamental unit of a this compound is the polysulfide anion (Sₓ²⁻), a chain of sulfur atoms with a dinegative charge. The length of the sulfur chain dictates the specific properties of the polysulfide. In the solid state, these anions adopt skewed or bent conformations and are stabilized by sodium cations.[1]

Structural Parameters of Polysulfide Anions

The geometry of the polysulfide chain is defined by its S-S bond lengths, S-S-S bond angles, and the dihedral angles between adjacent S-S-S planes. These parameters vary with the chain length and the crystalline environment.

| Polysulfide Anion | S-S Bond Lengths (Å) | S-S-S Bond Angles (°) | Dihedral Angles (°) | Crystal System | Space Group |

| S₂²⁻ in α-Na₂S₂ | 2.13[2] | N/A | N/A | Hexagonal | P-62m[2] |

| S₄²⁻ in Na₂S₄ | 2.074 (end), 2.061 (middle)[3] | 109.76[3] | 97.81[3] | Tetragonal | I-42d[3] |

| S₅²⁻ in Na₂S₅ | 2.06, 2.07[4] | - | - | Orthorhombic | Pnma[4] |

Note: Detailed crystallographic data for Na₂S₃ is complex as it can exist as a mixture of Na₂S₂ and Na₂S₄.[5]

Redox Behavior and Electrochemistry

The ability of polysulfide anions to undergo reversible redox reactions by breaking and forming S-S bonds is central to their application in sodium-sulfur batteries.[1] The electrochemical behavior is characterized by a series of redox couples, each with a specific standard potential. These potentials can be influenced by the solvent and electrolyte composition.

Key Redox Reactions

The overall redox process in a sodium-sulfur system involves the progressive reduction of elemental sulfur (S₈) to lower-order polysulfides and ultimately to sulfide (B99878) (S²⁻). The reverse reactions occur during charging.

References

Ab Initio Studies of Sodium Polysulfide Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies employed in the ab initio study of sodium polysulfide (Na₂Sₓ) structures. It is designed to serve as a valuable resource for researchers and scientists, particularly those involved in materials science, computational chemistry, and the development of next-generation energy storage systems like sodium-sulfur (Na-S) batteries.

Introduction to Sodium Polysulfides

Sodium polysulfides are a class of chemical compounds with the general formula Na₂Sₓ, where 'x' can range from 2 to 8.[1][2] These compounds are characterized by anionic chains of sulfur atoms (Sₓ²⁻).[1] The study of their molecular structures, stability, and reactivity is of paramount importance, largely driven by their critical role as intermediate species in the charge-discharge cycle of Na-S batteries.[3][4] The dissolution and shuttling of these polysulfides between the electrodes is a major factor limiting the performance and lifespan of these batteries.[5] Ab initio computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to investigate the intricate chemistry of these species at the atomic level.[3][6]

Computational Methodologies: A Detailed Protocol

Ab initio calculations provide a theoretical framework for understanding the electronic structure and properties of molecules from first principles, without empirical parameters. The following protocol outlines a typical workflow for studying this compound structures using these methods.

Software and Theoretical Foundation

Commonly used quantum chemistry software packages for these studies include Gaussian, VASP, and Quantum ESPRESSO. The theoretical foundation for most ab initio studies on sodium polysulfides is Density Functional Theory (DFT).[3][5] DFT offers a good balance between computational cost and accuracy for these systems. For higher accuracy, especially for thermodynamic data, composite methods like G3X(MP2) can be employed.[3][7]

Step-by-Step Computational Protocol

-

Structure Generation: Initial 3D structures of Na₂Sₓ molecules are generated. For crystalline studies, an evolutionary-based structure-prediction algorithm can be used.[6] For molecular clusters, numerous initial configurations are often generated to explore the potential energy surface.[8]

-

Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP in combination with a suitable basis set, such as 6-31+G(2df,p).[3][8] The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8]

-

Property Calculations: Once the optimized geometry is obtained, various electronic and spectroscopic properties can be calculated. These include, but are not limited to:

-

Bond lengths and angles: To characterize the molecular geometry.

-

Formation and reaction energies: To assess the stability and reactivity of different polysulfide species.[3]

-

Adsorption energies: To study the interaction of polysulfides with electrode or catalyst surfaces.[5][9]

-

Vibrational frequencies: To aid in the interpretation of experimental spectroscopic data (e.g., Raman, IR).

-

Electron binding energies (EBEs), vertical detachment energies (VDEs), and adiabatic detachment energies (ADEs): To compare with experimental data from techniques like negative ion photoelectron spectroscopy.[8][10]

-

-

Solvation Effects: To model the behavior of polysulfides in a liquid electrolyte, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed.[3][7]

Quantitative Data from Ab Initio Studies

The following tables summarize key quantitative data obtained from various ab initio studies on sodium polysulfides.

Table 1: Structural Parameters of Sodium Polysulfides

| Species | S-S Bond Length (Å) | Na-S Bond Length (Å) | Dihedral Angle (°) |

| Na₂S₂ | ~2.15 | ~2.70 | - |

| Na₂S₃ | ~2.05 - 2.10 | ~2.65 - 2.75 | ~70 - 80 |

| Na₂S₄ | ~2.05 - 2.10 | ~2.60 - 2.70 | ~80 - 90 |

| Na₂S₅ | ~2.05 - 2.10 | ~2.55 - 2.65 | ~70 - 80 |

| Na₂S₆ | ~2.05 - 2.10 | ~2.50 - 2.60 | ~60 - 70 |

Note: These are approximate ranges derived from multiple computational studies. The exact values depend on the level of theory, basis set, and whether the calculation is for the gas phase or a solvated system.

Table 2: Energetic Properties of this compound Species

| Property | NaS₅⁻ | NaS₆⁻ | NaS₇⁻ | NaS₈⁻ | NaS₉⁻ |

| First Vertical Detachment Energy (VDE) (eV)[8][10] | 3.43 ± 0.02 | 3.57 ± 0.02 | 3.82 ± 0.03 | 3.86 ± 0.02 | 4.00 ± 0.02 |

| Adiabatic Detachment Energy (ADE) (eV)[10] | 3.27 ± 0.05 | 3.44 ± 0.05 | 3.65 ± 0.05 | 3.75 ± 0.05 | 3.93 ± 0.05 |

Table 3: Adsorption Energies of Na₂Sₓ on Vanadium Disulfide (VS₂)[5]

| Adsorbed Species | Adsorption Energy (eV) |

| Na₂S | -4.30 |

| Na₂S₂ | -3.50 |

| Na₂S₄ | -2.50 |

| Na₂S₆ | -2.00 |

| Na₂S₈ | -1.21 |

Visualizing Computational Workflows and Molecular Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of computational experiments and the relationships between different molecular species.

Caption: Workflow for ab initio studies of sodium polysulfides.

Caption: Simplified reaction pathway for this compound reduction.

Caption: Key components of a computational model for Na₂Sₓ.

Conclusion

Ab initio studies, particularly those employing Density Functional Theory, provide indispensable insights into the fundamental properties of sodium polysulfides. These computational approaches allow for the detailed characterization of their structures, stabilities, and reaction pathways, which is crucial for understanding and improving the performance of sodium-sulfur batteries. The methodologies and data presented in this guide offer a solid foundation for researchers venturing into the computational investigation of these complex and technologically important chemical species.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. Polysulfide chemistry in sodium-sulfur batteries and related systems--a computational study by G3X(MP2) and PCM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stable Crystalline Forms of Na Polysulfides: Experiment versus Ab Initio Computational Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Electronic structures and binding motifs of this compound clusters NaSn- (n = 5-9): a joint negative ion photoelectron spectroscopy and computational investigation | Journal Article | PNNL [pnnl.gov]

Investigating the Solubility of Different Sodium Polysulfide Species: A Technical Guide

Abstract: Sodium polysulfides (Na₂Sₓ), salts containing polysulfide anions (Sₓ²⁻), are critical components in various fields, including advanced energy storage systems like sodium-sulfur (Na-S) batteries and as reagents in organic synthesis.[1][2][3][4] Their efficacy in these applications is profoundly influenced by their solubility, which is a complex function of the polysulfide chain length (x), solvent, temperature, and, in aqueous systems, pH. Understanding and controlling the solubility of these species is paramount for optimizing reaction conditions and device performance. This technical guide provides a comprehensive overview of the solubility of different sodium polysulfide species, presenting quantitative data, detailed experimental protocols for solubility determination and analysis, and a discussion of the key factors influencing solubility for researchers, scientists, and professionals in drug and materials development.

Key Factors Influencing this compound Solubility

The dissolution of sodium polysulfides is not a simple process but rather involves a dynamic equilibrium between different species. The primary factors governing this behavior are the solvent environment, the length of the polysulfide chain, temperature, and pH.

Effect of Solvent

The choice of solvent is the most critical factor determining the solubility of Na₂Sₓ. A significant distinction exists between aqueous and non-aqueous organic solvents.

-

Aqueous Solutions: Sodium sulfide (B99878) (Na₂S) is moderately soluble in water, and its solubility increases with temperature.[5][6] However, the speciation in water is highly dependent on pH.

-

Organic Solvents: The solubility in organic solvents varies greatly depending on the solvent's polarity and coordinating ability. For applications like Na-S batteries, solvents such as tetraethylene glycol dimethyl ether (TEGDME) and mixtures of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) are common.[7][8] Generally, TEGDME is a better solvent for higher-order sodium polysulfides (Na₂Sₓ, x ≥ 4) compared to DOL:DME.[7][8] In contrast, many nonpolar organic solvents like hexane (B92381) and toluene (B28343) are ineffective at dissolving ionic sodium polysulfides.[5] Some amides and cyclic polyalcohols have also shown promise, demonstrating moderately high solubilities (0.5 to 2 M) for Na₂S and Na₂S₂ at elevated temperatures.[9]

Effect of Polysulfide Chain Length (x)

In a given solvent, the length of the polysulfide chain (x in Na₂Sₓ) plays a crucial role.

-

In organic solvents used for batteries, longer-chain polysulfides (e.g., Na₂S₄, Na₂S₆, Na₂S₈) are significantly more soluble than shorter-chain species (e.g., Na₂S, Na₂S₂, Na₂S₃).[2][4][8][10][11] The poor solubility of Na₂S and Na₂S₂ is a key challenge in the development of room-temperature Na-S batteries, as their precipitation can lead to capacity loss.[8][10][11] The solubility of Na₂Sₓ in TEGDME, for instance, increases with the sulfur content in the polysulfide.[2]

Effect of Temperature

As with most solid solutes, temperature has a significant impact on solubility.

-

For sodium sulfide (Na₂S) in water, solubility increases markedly with a rise in temperature.[5][6][12]

-

This trend is also observed in organic solvents, where higher temperatures generally lead to higher saturation concentrations for all Na₂Sₓ species.[7][12]

Effect of pH (in Aqueous Solutions)

In aqueous media, pH is a dominant factor because it governs the protonation state of sulfide and polysulfide anions.[13]

-

Polysulfide anions (Sₓ²⁻) are the conjugate bases of weak acids (HSₓ⁻ and H₂Sₓ).[14]

-

At high pH, the deprotonated Sₓ²⁻ species are dominant. As the pH decreases, protonation occurs, shifting the equilibrium between the various species. This change in speciation directly alters the overall solubility of sulfur in the solution.[14][15] Long-chain polysulfides tend to be more stable at high pH and can break down into shorter-chain species at lower pH values.[14]

Quantitative Solubility Data

The following tables summarize quantitative solubility data for various this compound species under different conditions, compiled from the literature.

Table 1: Solubility of Sodium Sulfide (Na₂S) in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

|---|---|

| 0 | 12.4[5][6] |

| 20 | 18.6[5][6] |

Table 2: Saturation Concentration of Sodium Polysulfides (Na₂Sₓ) in Organic Solvents at 21°C

| Polysulfide Species | Solvent: DOL:DME (1:1 v/v) Saturation Concentration (S-mol L⁻¹) | Solvent: TEGDME Saturation Concentration (S-mol L⁻¹) |

|---|---|---|

| Na₂S₂ | 0.08 | 0.01 |

| Na₂S₃ | 0.15 | 0.04 |

| Na₂S₄ | 0.44 | 0.88 |

| Na₂S₆ | 0.50 | 0.88 |

| Na₂S₈ | 0.63 | 0.88 |

Data sourced from G. T. H. T. Nguyen et al. (2023).[7] (Note: S-mol L⁻¹ refers to the molar concentration of sulfur atoms in the solution.)

Table 3: Qualitative Solubility of Na₂S and Na₂S₂ in Various Organic Solvent Classes at 120°C

| Solvent Class | Solubility of Na₂S and Na₂S₂ |

|---|---|

| Amides (e.g., Acetamide, N,N-dimethylacetamide) | Moderately High (~0.5 to 2 M) |

| Cyclic Polyalcohols (e.g., 1,3-cyclohexanediol) | Moderately High (~0.5 to 2 M) |

| Alcohol-ethers, Cyclic Ketones, Lactones, Sulfolanes, Sulfoxides | Poor to Moderate |

Data sourced from NASA Technical Reports (1977).[9]

Experimental Protocols

Accurate determination of polysulfide solubility requires careful experimental design, particularly given the sensitivity of these species to oxidation.

Synthesis of this compound Solutions

Stock solutions of specific sodium polysulfides are typically prepared by reacting sodium sulfide (Na₂S) or sodium hydroxide (B78521) (NaOH) with elemental sulfur.[16][17][18]

Protocol 1: Aqueous Na₂Sₓ Solution Synthesis [17][18]

-